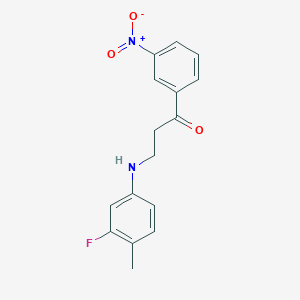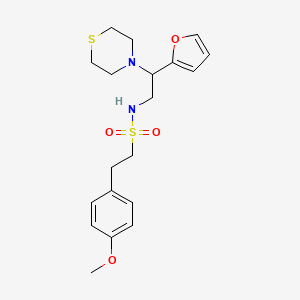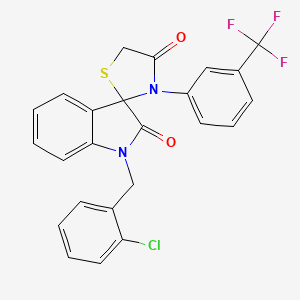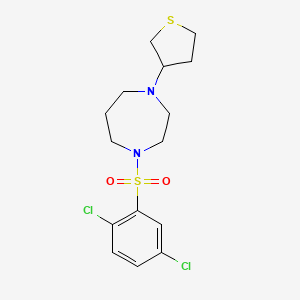
3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorinated anilino groups and nitrophenyl components. For instance, the first paper describes a nonsteroidal antiandrogen with a fluorophenyl group and a trifluoromethyl group, which shares some structural similarities with the compound . The second paper discusses a compound with a fluoro-nitroanilino group and a benzaldehyde fragment, which also bears resemblance to the target compound . These related compounds can provide insight into the potential behavior and properties of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including resolution of enantiomers and the formation of specific functional groups. In the first paper, the resolution of a nonsteroidal antiandrogen is achieved through chromatographic separation and subsequent hydrolysis and oxidation . The second paper does not detail a synthesis method but mentions the formation of a compound through methanolysis during recrystallization . These methods suggest that the synthesis of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone would likely involve careful control of reaction conditions to achieve the desired stereochemistry and functional group incorporation.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is characterized by planar and non-planar fragments, as well as the orientation of these fragments relative to each other. For example, the compound in the second paper has planar nitrobenzene and non-planar tetrahydroquinoline fragments . This suggests that the target compound may also exhibit a complex three-dimensional structure, with the potential for intramolecular interactions between the fluoro-methylanilino and nitrophenyl groups.
Chemical Reactions Analysis
While the provided papers do not discuss chemical reactions specific to 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, they do provide examples of reactions involving similar compounds. The formation of methanolysis products indicates that the compound in the second paper is reactive under certain conditions . This reactivity could be indicative of the types of chemical reactions that the target compound might undergo, such as nucleophilic substitutions or electrophilic aromatic substitutions facilitated by the electron-withdrawing nitro group and the electron-donating methyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures can be inferred from the provided papers. The planarity and parallel orientation of structural fragments in the compound from the second paper suggest that intermolecular interactions, such as pi-stacking or hydrogen bonding, could influence the compound's physical properties, such as solubility and melting point . The presence of fluorine atoms could also affect the compound's lipophilicity and reactivity. The absolute configuration of the enantiomer in the first paper is determined to be R, which is significant for the compound's biological activity . This information could be relevant when considering the physical and chemical properties of enantiomers of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, as chirality can have a profound impact on a compound's interaction with biological systems.
Aplicaciones Científicas De Investigación
Potential in Cytotoxic Agents : A study conducted by Mete, E., Gul, H., & Kazaz, C. (2007) on 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are similar in structure to the compound , suggests their potential as potent cytotoxic agents. These compounds were synthesized via Mannich reactions, indicating a possible application in developing new cytotoxic drugs (Mete, Gul, & Kazaz, 2007).
Chiral Intermediate for Antidepressants : Research by Choi, Y. et al. (2010) on 3-Chloro-1-phenyl-1-propanol, a compound related to our compound of interest, highlights its use as a chiral intermediate in the synthesis of antidepressant drugs. This study also explores the activities of microbial reductases toward similar compounds, indicating potential pharmaceutical applications (Choi et al., 2010).
Applications in Polymer Synthesis : Kim, K. et al. (1999) studied electrophilic trisubstituted ethylenes, which include compounds with similar structures, for their ability to copolymerize with styrene. This suggests that derivatives of 3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone might have applications in the field of polymer chemistry (Kim et al., 1999).
Radiosynthesis for PET Tracer Surrogates : A study by Hayes, T. R. et al. (2018) on O-(1-[18 F]fluoropropan-2-yl)-O-(4-nitrophenyl) methylphosphonate, a compound structurally related to the compound of interest, discusses its development as a surrogate of the chemical warfare agent sarin for PET imaging. This research indicates potential applications in developing novel radiotracers for medical imaging (Hayes et al., 2018).
Role in Synthesis of Fluorinated Compounds : Research on the synthesis of fluorinated chirons, such as by Arnone, A. et al. (1995), involving reactions with compounds structurally similar to our compound of interest, suggests potential applications in the synthesis of fluorinated organic compounds, which are often important in pharmaceuticals and agrochemicals (Arnone et al., 1995).
Use in Synthesizing Antidepressive Compounds : Yuan, T. (2012) conducted a study on the synthesis of 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride from a similar compound, indicating potential in synthesizing novel antidepressive agents (Yuan, 2012).
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZXQCRPYQTGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amino}propanoic acid](/img/structure/B3017176.png)
![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)
![N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3017181.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B3017189.png)
